![molecular formula C17H12N2OS2 B2417028 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-83-6](/img/structure/B2417028.png)
2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothieno[3,2-d]pyrimidine, which is a type of heterocyclic compound . These compounds often exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
- Synthesis and Solid-State Fluorescence Properties : A study on fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, revealed strong solid-state fluorescence in certain compounds, with their absorption and emission properties quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).
Antimicrobial and Antifungal Activities
- Potential Antimicrobial Agents : Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds similar to 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine, demonstrated antimicrobial properties, with some compounds showing significant activity against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
- Antifungal Activity : Compounds structurally related to this compound showed antifungal activity against Piricularia oryzae, with preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Anticancer Potential
- Antitumor Activity : A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Some of these derivatives, akin to this compound, displayed potent anticancer activity on multiple human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl)-4-phenoxy1It is likely that it interacts with its targets in a similar manner to other pyrido[2,3-d]pyrimidines, which inhibit the activity of their targets, leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine are not well-documented in the available literature
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to exhibit antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-phenoxy1
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURILSDQIOJZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

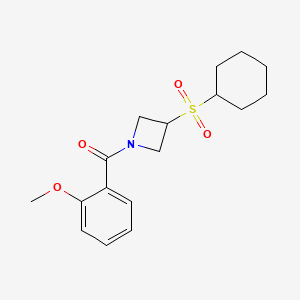
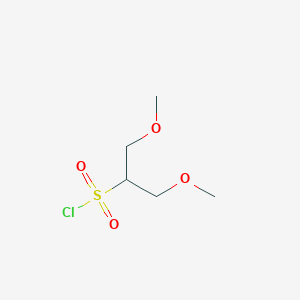
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
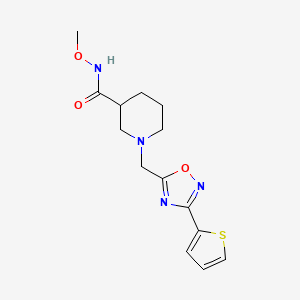
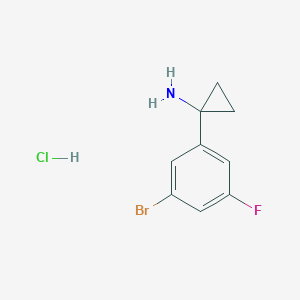
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)

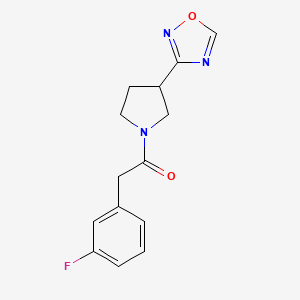
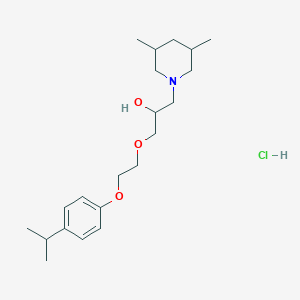
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)
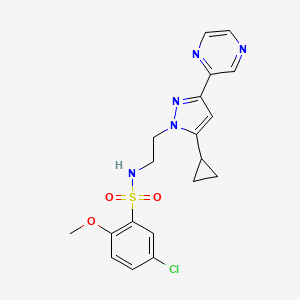
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)